

# Application Notes & Protocols for Gemlapodect Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gemlapodect |           |
| Cat. No.:            | B8597692    | Get Quote |

#### Introduction

**Gemlapodect** (also known as NOE-105) is an investigational, first-in-class, selective inhibitor of phosphodiesterase-10A (PDE10A).[1][2][3] This novel mechanism of action allows for the modulation of dopamine signaling, specifically in the medium spiny neurons of the striatum, a key area of the brain involved in motor control.[1][2][3] By inhibiting PDE10A, **Gemlapodect** leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor signaling pathway.[2] This targeted approach is being investigated for its potential to treat central nervous system (CNS) disorders with dysfunctional dopamine signaling, such as Tourette syndrome and Childhood Onset Fluency Disorder (stuttering).[1][4][5]

Clinical trials to date have explored the safety, tolerability, and efficacy of **Gemlapodect** in treating the tics associated with Tourette syndrome.[1][3][6] These studies have suggested that **Gemlapodect** may reduce tic severity with a favorable side-effect profile, notably without the metabolic side effects often associated with second-generation antipsychotics.[2][3][4]

#### Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the design and execution of clinical trials for **Gemlapodect** or similar PDE10A inhibitors.



# **Signaling Pathway of Gemlapodect**

The therapeutic potential of **Gemlapodect** is rooted in its ability to modulate dopaminergic signaling within the striatum. The following diagram illustrates its mechanism of action.

**Gemlapodect**'s inhibition of PDE10A increases cAMP levels.

## **Clinical Trial Protocols**

This section outlines a detailed protocol for a Phase IIb clinical trial of **Gemlapodect** for the treatment of Tourette syndrome in adults and adolescents, based on publicly available information on past and ongoing studies.

Protocol Title: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of **Gemlapodect** in Adults and Adolescents with Tourette Syndrome.

- 1. Study Objectives
- Primary Objective: To evaluate the efficacy of **Gemlapodect** compared to placebo in reducing the severity of motor and vocal tics in participants with Tourette syndrome.
- Secondary Objectives:
  - To assess the safety and tolerability of Gemlapodect.
  - To evaluate the effect of Gemlapodect on the premonitory urge for tics.
  - To assess the overall clinical improvement in participants treated with **Gemlapodect**.

#### 2. Study Design

This will be a 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[6] Participants will be randomized in a 1:1 ratio to receive either **Gemlapodect** or a matching placebo.[6]

**Experimental Workflow** 





Click to download full resolution via product page

Workflow of the Phase IIb clinical trial for **Gemlapodect**.



#### 3. Participant Population

- Inclusion Criteria:
  - Males and females, aged 12 years and older.
  - Diagnosis of Tourette syndrome according to DSM-5 criteria.
  - Yale Global Tic Severity Scale (YGTSS) Total Tic Score ≥ 20 at screening and baseline.
  - Stable medication for other conditions (e.g., SSRIs for comorbid conditions) for at least one month prior to baseline.
- Exclusion Criteria:
  - Use of strong inhibitors or inducers of CYP3A4.[7]
  - Use of cannabinoids.[7]
  - History of deep brain stimulation for Tourette syndrome.[7]
  - Participation in another interventional clinical study within 30 days of screening.
  - Known hypersensitivity to Gemlapodect.[7]
- 4. Investigational Product and Dosing
- Investigational Product: **Gemlapodect**, administered as oral hard capsules.[5]
- Dosage and Administration: Participants will receive ascending doses of Gemlapodect or placebo, starting at 2.5 mg once daily and titrating up to a target dose of 10-15 mg once daily, based on tolerability and clinical response.[3]
- 5. Efficacy and Safety Assessments



| Assessment                                      | Schedule                                | Description                                                                                                                                                                              |
|-------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Efficacy Assessments                            |                                         |                                                                                                                                                                                          |
| Yale Global Tic Severity Scale<br>(YGTSS)       | Screening, Baseline, Weeks 4, 8, 12     | Primary endpoint to measure<br>the change in the total tic<br>score from baseline to week<br>12.[6] The scale ranges from<br>0-50, with higher scores<br>indicating greater severity.[6] |
| Premonitory Urge for Tics<br>Scale (PUTS)       | Screening, Baseline, Weeks 4, 8, 12     | Secondary endpoint to assess<br>the change in the intensity of<br>urges preceding tics.[6]                                                                                               |
| Clinical Global Impression of<br>Change (CGI-C) | Weeks 4, 8, 12                          | Secondary endpoint where clinicians rate the overall improvement of the participant's condition.                                                                                         |
| Safety Assessments                              |                                         |                                                                                                                                                                                          |
| Adverse Event (AE) Monitoring                   | Throughout the study                    | Collection of all adverse events, including serious adverse events.                                                                                                                      |
| Physical Examinations                           | Screening, Baseline, Weeks 4, 8, 12, 16 | Assessment of vital signs and overall health.                                                                                                                                            |
| Laboratory Tests                                | Screening, Baseline, Weeks 4, 8, 12, 16 | Including hematology, clinical chemistry (including metabolic panels for blood glucose and lipids), and urinalysis.[3]                                                                   |
| Electrocardiograms (ECGs)                       | Screening, Baseline, Weeks 4, 8, 12     | To monitor for any cardiac effects.                                                                                                                                                      |

### 6. Data Presentation and Statistical Analysis

All quantitative data will be summarized using descriptive statistics. The primary efficacy analysis will be a mixed-effects model for repeated measures (MMRM) to compare the change



from baseline in the YGTSS Total Tic Score at Week 12 between the **Gemlapodect** and placebo groups. Safety data will be summarized by treatment group.

Summary of Phase IIa Efficacy Data

The following table summarizes key findings from the Phase IIa open-label study of **Gemlapodect** in patients with Tourette syndrome.[1][3]

| Efficacy Endpoint                                               | Patient Group                                           | Mean Improvement from Baseline | p-value |
|-----------------------------------------------------------------|---------------------------------------------------------|--------------------------------|---------|
| Yale Global Tic<br>Severity Scale<br>(YGTSS) Total Tic<br>Score | Overall Population                                      | -7.8 points                    | N/A     |
| Yale Global Tic<br>Severity Scale<br>(YGTSS) Total Tic<br>Score | Completers in Target<br>Dose Range (10-15<br>mg)        | -12.8 points                   | 0.003   |
| TS Clinical Global<br>Impression of Change<br>(TS-CGI-C)        | All Patients with at least one post-baseline assessment | 57% showed improvement         | N/A     |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 2. What is the therapeutic class of Gemlapodect? [synapse.patsnap.com]
- 3. noemapharma.com [noemapharma.com]
- 4. sofinnovapartners.com [sofinnovapartners.com]



- 5. Gemlapodect by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Efficacy and Safety of Gemlapodect (NOE-105) in Adults and Adolescents With Tourette Syndrome | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Application Notes & Protocols for Gemlapodect Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-designing-clinical-trial-protocols-for-gemlapodect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com